molecular formula C7H4BrClN2O2S B13455545 8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride CAS No. 2920142-05-6

8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride

Cat. No.: B13455545
CAS No.: 2920142-05-6
M. Wt: 295.54 g/mol
InChI Key: ZEKZWIABZQWDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS 2920142-05-6) is a halogenated sulfonyl chloride derivative of the imidazopyridine scaffold. Its molecular formula is C₇H₄BrClN₂O₂S, with a molecular weight of 295.54 g/mol . The compound features a bromine atom at position 8 and a reactive sulfonyl chloride group at position 3, making it a versatile intermediate for synthesizing sulfonamides, sulfonate esters, and bioactive molecules. Its structure (SMILES: Brc1cccn2c1ncc2S(=O)(=O)Cl) enables participation in cross-coupling reactions and nucleophilic substitutions, particularly in medicinal chemistry for antitrypanosomal and antikinetoplastid agents .

Properties

CAS No.

2920142-05-6

Molecular Formula

C7H4BrClN2O2S

Molecular Weight

295.54 g/mol

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride

InChI

InChI=1S/C7H4BrClN2O2S/c8-5-2-1-3-11-6(14(9,12)13)4-10-7(5)11/h1-4H

InChI Key

ZEKZWIABZQWDFT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Step 1: Direct Sulfonation

The imidazo[1,2-a]pyridine core undergoes electrophilic sulfonation using oleum or chlorosulfonic acid to selectively install the sulfonic acid group at the 3-position.

Step 2: Conversion to Sulfonyl Chloride

The sulfonic acid derivative is then treated with phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid to the corresponding sulfonyl chloride.

Reaction Conditions:

  • Reagents: PCl₅ or PCl₃
  • Solvent: Anhydrous conditions, often in inert solvents like dichloromethane
  • Temperature: Reflux for 3–6 hours

Outcome:
Formation of 8-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride with yields around 80–95%, depending on the purity of starting materials.

Specific Data and Reaction Conditions from Literature

Method Starting Material Reagents Conditions Yield References
Bromination + Chlorosulfonation Imidazo[1,2-a]pyridine derivatives NBS, chlorosulfonic acid Reflux, inert atmosphere >85% (bromination), 70–94% (sulfonyl chloride) ,,
Direct sulfonation + PCl₅ Imidazo[1,2-a]pyridine Oleum, PCl₅ Electrophilic sulfonation, reflux 80–95% ,,

Notes and Considerations

  • Selectivity: Bromination at the 8-position is favored due to electronic effects, but reaction conditions must be carefully controlled to prevent polybromination.
  • Purification: Post-reaction purification typically involves recrystallization from suitable solvents such as ethanol, ethyl acetate, or hexanes.
  • Safety: Reactions involving chlorosulfonic acid, thionyl chloride, or phosphorus chlorides are highly exothermic and require proper inert atmosphere and cooling.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride group undergoes nucleophilic substitution reactions with amines, alcohols, and heterocyclic compounds to form sulfonamides, sulfonate esters, or sulfonic acid derivatives.

Key Example :
Reaction with 1H-imidazole or pyrrolo[3,2-c]pyridine generates sulfonamide derivatives under mild conditions :

text
6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride + 1H-imidazole → 3-((1H-imidazol-1-yl)sulfonyl)-6-bromoimidazo[1,2-a]pyridine

Conditions : Room temperature, chloroform solvent, 60–98% yields .

ProductReactantYield (%)Reference
3-((1H-imidazol-1-yl)sulfonyl) derivative1H-imidazole60
3-((pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)pyrrolo[3,2-c]pyridine98

Suzuki-Miyaura Cross-Coupling at the Bromine Substituent

The bromine atom participates in palladium-catalyzed coupling reactions with arylboronic acids, enabling aryl group introduction at the 8-position .

General Reaction :

text
8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride + ArB(OH)₂ → 8-Arylimidazo[1,2-a]pyridine-3-sulfonyl chloride

Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent, 70–85°C .

Aryl Group IntroducedBoronic Acid UsedYield (%)Reference
4-Fluorophenyl4-Fluorophenylboronic acid72
PhenylPhenylboronic acid68

Sulfonic Acid Derivative Formation

The sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid under acidic or aqueous conditions :

text
This compound + H₂O → 8-Bromoimidazo[1,2-a]pyridine-3-sulfonic acid

Conditions : Reflux in ethanol/water, 98% yield .

Competitive Bromination Pathways in Chemodivergent Reactions

In I₂/TBHP-mediated systems, the bromine substituent influences reaction pathways. For example, competing amidation and bromination can occur depending on reaction conditions :

  • Bromination Dominates : In the presence of HBr or Br₂, 3-bromoimidazo[1,2-a]pyridines form .

  • Amidation Dominates : I₂/TBHP systems favor C–C bond cleavage and amide formation .

Key Intermediate : Pyridinium salt (generated via halogen displacement) undergoes cyclization to form a shared intermediate, which diverges based on bromine availability .

Synthetic Utility in Drug Discovery

This compound is critical for synthesizing c-Met kinase inhibitors. Derivatives like 3-((heteroaryl)sulfonyl)imidazo[1,2-a]pyridines exhibit potent anticancer activity :

  • Compound 31 : IC₅₀ = 12.8 nM against c-Met kinase, >78-fold selectivity over other kinases .

  • Mechanism : Inhibits phosphorylation of c-Met, Akt, and ERK in cancer cells .

Stability and Handling Considerations

  • Storage : Anhydrous conditions under inert gas to prevent hydrolysis.

  • Reactivity : Sensitive to moisture; reacts exothermically with amines and alcohols.

Scientific Research Applications

8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride is primarily related to its ability to interact with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine atom can also influence the binding affinity and specificity of the compound towards its molecular targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences in molecular features and properties:

Compound CAS/ID Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Solubility
8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride 2920142-05-6 C₇H₄BrClN₂O₂S 295.54 Br (C8), SO₂Cl (C3) High reactivity for coupling; moderate solubility
2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride 112566-18-4 C₇H₄Cl₂N₂O₂S 251.09 Cl (C2), SO₂Cl (C3) Enhanced electrophilicity at C2; lower solubility
Imidazo[1,2-a]pyridine-3-sulfonyl chloride CID 53256697 C₇H₅ClN₂O₂S 216.65 SO₂Cl (C3) Higher solubility; versatile for derivatization
6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride N/A (Compound 36) C₇H₄BrClN₂O₂S 295.54 Br (C6), SO₂Cl (C3) Altered dipole vs. C8-Br; similar reactivity
6,8-Dibromoimidazo[1,2-a]pyridine 957120-41-1 C₇H₄Br₂N₂ 292.93 Br (C6 and C8) High lipophilicity; limited solubility

Key Observations :

  • Halogen Position : Bromine at C8 (target compound) vs. C6 (Compound 36) alters electronic distribution and steric effects. The C8-Br group may hinder nucleophilic attack at adjacent positions but enhances stability in cross-coupling reactions .
  • Sulfonyl Chloride Reactivity : All sulfonyl chloride derivatives are moisture-sensitive, but bulky substituents (e.g., C8-Br) may slow hydrolysis compared to less hindered analogs like CID 53256697 .
  • Solubility : The unsubstituted imidazopyridine-3-sulfonyl chloride (CID 53256697) likely has better aqueous solubility due to the absence of hydrophobic halogens , whereas dibromo derivatives (CAS 957120-41-1) are highly lipophilic .

Stability and Handling

  • Stability : The target compound is typically stored at 4°C (), whereas 2-chloro analogs () require similar conditions but may degrade faster due to higher reactivity at C2.
  • Safety: Sulfonyl chlorides generally require handling under inert atmospheres.

Biological Activity

8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. It features a bromine atom and a sulfonyl chloride group, which enhance its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆BrN₃O₂S, with a molecular weight of 276.11 g/mol. The presence of the sulfonyl chloride group allows for nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives. The bromine atom contributes to electrophilic aromatic substitution reactions, enhancing the compound's ability to interact with biological targets.

Biological Activity

Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. The minimum inhibitory concentration (MIC) values for these derivatives often fall within a range that indicates potent antibacterial activity .

Anticancer Activity:
The compound has also demonstrated promising anticancer activity. Studies have reported its ability to inhibit specific kinases involved in cancer progression, making it a candidate for therapeutic development against various cancers. For example, certain derivatives have been shown to possess inhibitory effects on PI3Kα kinase, with IC₅₀ values indicating moderate cytotoxicity against cancer cell lines such as A549 and MCF-7 .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) reveals that modifications to the imidazo[1,2-a]pyridine core can significantly influence biological activity. The presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy. Additionally, substituents at specific positions on the aromatic ring can improve binding affinity towards biological targets .

Compound Key Features Biological Activity
This compoundBromine at position 8; sulfonyl chloride at position 3Antimicrobial and anticancer
Imidazo[1,2-a]pyridineParent compound without substituentsBaseline activity
3-Bromoimidazo[1,2-a]pyridineLacks sulfonyl chloride groupReduced activity
Imidazo[1,2-a]pyridine-3-sulfonamideLacks bromine atom at position 8Varies based on substitutions

Case Studies

Several studies highlight the effectiveness of this compound in various biological assays:

  • Anticancer Efficacy: In one study, derivatives were tested against multiple cancer cell lines (A549 and MCF-7), showing IC₅₀ values ranging from 1.25 μM to higher concentrations depending on the specific derivative used. This suggests potential for further development in cancer therapeutics .
  • Antimicrobial Testing: Another study evaluated the antimicrobial properties against resistant bacterial strains with MIC values indicating strong inhibition at low concentrations (e.g., MIC < 10 μg/mL) for certain derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride, and how are intermediates validated?

  • Methodology : A common approach involves nucleophilic substitution or sulfonation reactions. For example, derivatives of 8-bromoimidazo[1,2-a]pyridine are synthesized by reacting brominated precursors with sodium sulfinates in dimethylsulfoxide (DMSO) at room temperature, followed by purification via column chromatography. Intermediates are validated using high-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., 1^1H, 13^13C) to confirm molecular weight and structural integrity .

Q. How is the purity and structural identity of this compound confirmed in academic settings?

  • Methodology : Purity is assessed via HPLC or GC (>97% purity criteria). Structural confirmation employs:

  • NMR : Chemical shifts in DMSO-d6d_6 or CDCl3_3 resolve aromatic protons and sulfonyl groups.
  • HRMS : Matches experimental and theoretical molecular weights (e.g., Δ < 0.001 Da).
  • IR Spectroscopy : Identifies sulfonyl chloride (S=O stretching at ~1370–1180 cm1^{-1}) and imidazo-pyridine vibrations .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material.
  • First Aid : Immediate skin washing with soap/water and medical consultation for exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with aryl boronic acids?

  • Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is preferred. Key parameters:

  • Catalyst : [Pd(dppf)Cl2_2] (0.1 equiv) in THF/water.
  • Base : K2_2CO3_3 (5 equiv) at 80–100°C.
  • Monitoring : TLC or LC-MS tracks reaction progress. Post-reaction, purify via recrystallization or preparative HPLC .

Q. What strategies resolve contradictions in 1^1H NMR data for imidazo[1,2-a]pyridine derivatives?

  • Methodology : Discrepancies in aromatic proton splitting may arise from tautomerism or solvent effects. Solutions include:

  • Variable Temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomers).
  • COSY/NOESY : Assigns coupling patterns and spatial proximity of protons.
  • Deuterated Solvent Screening : DMSO-d6d_6 vs. CDCl3_3 may suppress/exacerbate splitting .

Q. How can aqueous solubility of this compound derivatives be improved for pharmacological studies?

  • Methodology :

  • Derivatization : Introduce polar groups (e.g., hydroxyl, carboxylate) via sulfonamide coupling.
  • Prodrug Design : Mask sulfonyl chloride with hydrolyzable esters.
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without precipitation .

Q. What crystallographic techniques are used to resolve the 3D structure of imidazo[1,2-a]pyridine derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is standard. Steps include:

  • Crystallization : Slow vapor diffusion (e.g., CH3_3CN/Et2_2O).
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELX software suite for structure solution and validation against CIF standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.